molecular formula C10H16N2O4 B1524878 Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate CAS No. 1311315-08-8

Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate

Cat. No.: B1524878
CAS No.: 1311315-08-8
M. Wt: 228.24 g/mol
InChI Key: RFVANDZJOBPDSN-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.24 g/mol . It is known for its unique structure, which includes an imidazolidine ring substituted with tert-butyl and dimethyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate typically involves the reaction of tert-butyl isocyanate with 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different imidazolidine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidine derivatives such as:

Uniqueness

Tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl 4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-9(2,3)16-8(15)12-6(13)10(4,5)11-7(12)14/h1-5H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVANDZJOBPDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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